1-(Morpholin-2-yl)prop-2-yn-1-one is an organic compound characterized by its unique structure and properties. It possesses the molecular formula and a molecular weight of 139.15 g/mol. This compound is notable for its applications in various scientific fields, including chemistry, biology, and medicine, where it serves as a versatile building block in the synthesis of heterocyclic compounds and bioactive molecules.
The compound is cataloged in chemical databases like PubChem and BenchChem, which provide detailed information regarding its properties, synthesis methods, and applications. The data collected from these sources includes structural formulas, molecular weights, and potential uses in research and industry.
1-(Morpholin-2-yl)prop-2-yn-1-one is classified as a propargyl derivative due to the presence of a prop-2-yn-1-one moiety. Its morpholine ring contributes to its classification within nitrogen-containing heterocycles, making it relevant for studies involving organic synthesis and medicinal chemistry.
The synthesis of 1-(Morpholin-2-yl)prop-2-yn-1-one can be achieved through several methods. A common synthetic route involves the N-alkylation of morpholine with propargyl bromide in the presence of a base such as sodium hydride or potassium carbonate in anhydrous dimethylformamide (DMF). This method allows for the formation of the desired product through nucleophilic substitution reactions.
The molecular structure of 1-(Morpholin-2-yl)prop-2-yn-1-one can be represented by its canonical SMILES notation: C#CC(=O)N1CCOCC1
. The structure features a morpholine ring attached to a propynone functional group.
Key structural data includes:
1-(Morpholin-2-yl)prop-2-yn-1-one undergoes various chemical reactions that expand its utility in synthetic chemistry:
These reactions often require specific conditions such as temperature control, choice of solvent, and catalysts to optimize yields and selectivity.
The mechanism by which 1-(Morpholin-2-yl)prop-2-yn-1-one exerts its effects is largely dependent on its reactivity profile. When utilized in biological systems or as a precursor in drug synthesis, the compound may interact with biological targets through:
Data regarding specific mechanisms often requires empirical studies to elucidate detailed pathways.
The physical properties of 1-(Morpholin-2-yl)prop-2-yn-1-one include:
Chemical properties include:
Relevant data on reactivity and stability under various conditions are essential for safe handling and application in laboratory settings.
1-(Morpholin-2-yl)prop-2-yn-1-one has several scientific uses:
The morpholine ring contributes multifaceted advantages to drug-like molecules, functioning beyond a mere passive spacer. Its semi-polar nature (logP ~ -0.2 to 0.1) and ability to engage in hydrogen bonding through both the nitrogen and oxygen atoms enhance aqueous solubility while maintaining moderate membrane permeability – a critical balance for bioavailability [4] [6] [9]. The chair conformation of the morpholine ring provides spatial directionality to appended functional groups, enabling optimal target engagement. Clinically successful drugs like gefitinib (EGFR kinase inhibitor), reboxetine (norepinephrine reuptake inhibitor), and aprepitant (NK1 antagonist) leverage these properties, with morpholine directly contributing to their target affinity and pharmacokinetic profiles [4] [6].
The propargyl (prop-2-yn-1-yl) group introduces distinct physicochemical and reactivity profiles. Its linear geometry and significant dipole moment (μ ≈ 2.7 D) create unique steric and electronic environments at the carbonyl carbon, enhancing electrophilicity and facilitating nucleophilic addition reactions. More importantly, the terminal alkyne serves as:
The hybrid structure of 1-(Morpholin-2-yl)prop-2-yn-1-one creates a synergistic pharmacophore. Computational analyses suggest the carbonyl group adjacent to the morpholine C2 position adopts enhanced electrophilicity due to ring strain and electronic effects, potentially favoring covalent interactions with nucleophilic residues (e.g., cysteine thiols) in target proteins. This distinguishes it from the isomeric 1-(morpholin-4-yl)prop-2-yn-1-one (CAS 72431-18-6), where the amide-like N-CO bond exhibits greater resonance stabilization and reduced reactivity [10].
Table 1: Structural and Electronic Comparison of Morpholin-2-yl vs. Morpholin-4-yl Isomers
Property | 1-(Morpholin-2-yl)prop-2-yn-1-one | 1-(Morpholin-4-yl)prop-2-yn-1-one |
---|---|---|
CAS Number | 1598275-92-3 | 72431-18-6 |
Connectivity | Carbonyl at C2 of morpholine | Carbonyl at N4 of morpholine |
SMILES | C#CC(=O)C₁CNCCO₁ | C#CC(=O)N₁CCOCC₁ |
Carbonyl Bond Order | ~1.7 (ketone-like) | ~1.8 (amide-like resonance) |
Carbonyl C=O Stretch (IR) | ~1700-1720 cm⁻¹ | ~1640-1680 cm⁻¹ |
Reactivity Profile | High electrophilicity at carbonyl C | Moderate electrophilicity |
Hydrogen Bond Capacity | Donor (NH) + Acceptor (O=C) | Acceptor only (no N-H) |
Morpholine integration into pharmaceuticals evolved through distinct phases. Early applications (1950s-1970s) featured the ring as a solubilizing component in drugs like timolol (β-blocker) and moclobemide (MAO inhibitor) [4]. The 1980s-1990s saw morpholine emerge as a critical pharmacophoric element in kinase inhibitors, notably PI3K/Akt/mTOR pathway inhibitors where the morpholine oxygen forms key hydrogen bonds with kinase hinge regions [4] [6]. Contemporary development (2000s-present) focuses on functionalized morpholines – including alkyne derivatives – designed for enhanced target specificity, covalent binding, and prodrug applications.
The strategic incorporation of alkynyl groups adjacent to morpholine began gaining traction with the exploration of "tagged" pharmacophores for target identification and proteomic profiling. 1-(Morpholin-2-yl)prop-2-yn-1-one represents an advancement where the alkyne is positioned β to the carbonyl, creating an ynone system (conjugated triple bond-carbonyl). This arrangement significantly modifies electronic distribution compared to simple morpholinyl alkynes, enhancing:
Synthetic methodologies for alkyne-functionalized morpholines have evolved substantially. Early routes relied on nucleophilic substitution of preformed morpholine derivatives with propargyl halides, often yielding mixtures of N- and O-alkylated products with the 4-morpholinyl isomer predominating [10]. Modern approaches leverage transition metal catalysis and intramolecular cyclization strategies specifically tailored for the 2-morpholinyl isomer:
Table 2: Synthetic Strategies for Alkyne-Functionalized Morpholin-2-yl Derivatives
Methodology | Key Reagents/Conditions | Advantages | Limitations | Yield Range |
---|---|---|---|---|
Aminoalkyne Cyclization | AuCl₃, AgOTf, DCE, rt | High functional group tolerance | Requires expensive catalysts | 65-92% |
Aziridine Ring Expansion | NH₄S₂O₈, CH₃CN, 80°C | Access to chiral 2,3-substituted deriv. | Multi-step precursor synthesis | 70-93% |
Intramolecular Hydroamination-Hydrogenation | Ti(NMe₂)₄, then RuCl(S,S)-TsDPEN | Excellent stereocontrol | Requires high-pressure H₂ | 60-88% |
Alkenol Cyclization | I₂, K₂CO₃, MeOH, 60°C | Broad substrate scope | Potential for iodinated byproducts | 55-85% |
Despite promising attributes, 1-(Morpholin-2-yl)prop-2-yn-1-one and its derivatives remain underexplored compared to their morpholin-4-yl counterparts. Several critical research gaps present opportunities for advancement:
Structural and Mechanistic Characterization: Comprehensive biophysical studies (X-ray crystallography, protein NMR) elucidating the binding modes of the 2-yl isomer with biological targets are notably absent. The distinct spatial orientation of the carbonyl group relative to the morpholine nitrogen in the 2-yl isomer versus the 4-yl isomer may enable unique target interactions, particularly with kinases featuring allosteric cysteine residues (e.g., BTK, EGFR T790M) [4] [6]. Systematic comparative studies profiling the inhibition kinetics (Kᵢ, kᵢₙₐcₜ/Kᵢ) of 2-yl versus 4-yl derivatives against kinase panels would clarify structure-activity relationships.
Metabolic Fate and Stability: While morpholine rings generally undergo oxidative cleavage leading to ring-opened dicarbonyl metabolites, the impact of the ynone functionality at C2 on metabolic pathways is unknown. Comparative metabolism studies using liver microsomes or hepatocytes, coupled with metabolite identification (e.g., via LC-HRMS), should assess whether the electron-withdrawing propargyl ketone stabilizes the morpholine ring against oxidation, potentially prolonging half-life [4] [9]. The terminal alkyne itself presents metabolic concerns, being a potential site for oxidative scission or glutathione conjugation.
Target Identification and Polypharmacology: The compound's potential for multi-target activity remains unexplored. Beyond kinase inhibition, computational target prediction models (e.g., similarity ensemble approach, pharmacophore mapping) suggest plausible activity against:
Synthetic Methodology Gaps: Current routes to the 2-yl isomer suffer from limited scalability and stereocontrol issues. Future opportunities include:
CNS Therapeutic Applications: The compound's physicochemical properties (MW 139.15, cLogP ~0.5, HBD=1, HBA=3, PSA≈40 Ų) align well with CNS drug space. Yet, specific exploration for neurodegenerative targets (e.g., tau aggregation in Alzheimer's, α-synuclein in Parkinson's) or glioma-related kinases (e.g., PI3Kδ, mTOR) is lacking. The propargyl group offers potential for brain-targeted prodrug strategies via intranasal delivery systems or nanoparticle encapsulation [9].
Chemical Biology Applications: The terminal alkyne provides an orthogonal handle for bioorthogonal tagging via CuAAC or strain-promoted click chemistry. This enables:
Addressing these gaps requires interdisciplinary collaboration spanning synthetic chemistry, structural biology, ADME-tox profiling, and disease biology. Prioritizing mechanistic studies on the 2-yl isomer's unique pharmacophore features will clarify its therapeutic value relative to established morpholine-based drugs and guide rational development of next-generation targeted therapies.
CAS No.: 11088-09-8
CAS No.: 18766-67-1
CAS No.:
CAS No.:
CAS No.: 114460-92-3